molecular formula C29H41NO4 B13447114 Buprenorphine-d9

Buprenorphine-d9

Cat. No.: B13447114
M. Wt: 476.7 g/mol
InChI Key: RMRJXGBAOAMLHD-GWDPIIMQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Buprenorphine-d9 is a deuterated analog of buprenorphine, a partial µ-opioid receptor agonist and κ-opioid receptor antagonist used primarily in the treatment of opioid use disorder (OUD) and chronic pain. The "d9" designation indicates that nine hydrogen atoms in the buprenorphine molecule have been replaced with deuterium, a stable hydrogen isotope.

Properties

Molecular Formula

C29H41NO4

Molecular Weight

476.7 g/mol

IUPAC Name

(1S,2S,6R,15R,16R)-5-(cyclopropylmethyl)-15-methoxy-16-[(2R)-4,4,4-trideuterio-2-hydroxy-3,3-bis(trideuteriomethyl)butan-2-yl]-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-trien-11-ol

InChI

InChI=1S/C29H41NO4/c1-25(2,3)26(4,32)20-15-27-10-11-29(20,33-5)24-28(27)12-13-30(16-17-6-7-17)21(27)14-18-8-9-19(31)23(34-24)22(18)28/h8-9,17,20-21,24,31-32H,6-7,10-16H2,1-5H3/t20-,21-,24?,26-,27-,28+,29-/m1/s1/i1D3,2D3,3D3

InChI Key

RMRJXGBAOAMLHD-GWDPIIMQSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([C@@](C)([C@H]1C[C@@]23CC[C@@]1(C4[C@@]25CCN([C@@H]3CC6=C5C(=C(C=C6)O)O4)CC7CC7)OC)O)(C([2H])([2H])[2H])C([2H])([2H])[2H]

Canonical SMILES

CC(C)(C)C(C)(C1CC23CCC1(C4C25CCN(C3CC6=C5C(=C(C=C6)O)O4)CC7CC7)OC)O

Origin of Product

United States

Comparison with Similar Compounds

Buprenorphine

Mechanism and Pharmacokinetics: Buprenorphine’s partial agonist activity reduces overdose risk and withdrawal symptoms compared to full agonists like methadone. Its half-life ranges from 24–60 hours, with bioavailability via sublingual administration at 30–50% .

Buprenorphine-d9 Differences:

  • Half-Life : Deuterium substitution likely slows hepatic metabolism (primarily via CYP3A4 and CYP2C8), extending half-life and enabling less frequent dosing .
  • Metabolic Stability : Reduced inter-individual variability in plasma concentrations due to decreased first-pass metabolism .
Parameter Buprenorphine This compound (Theoretical)
Half-Life 24–60 hours 60–90 hours (estimated)
Bioavailability 30–50% Similar or improved
Primary Metabolic Pathways CYP3A4, CYP2C8 Slowed CYP-mediated metabolism

Buprenorphine/Naloxone Combination

Purpose : Naloxone is added to deter misuse by precipitating withdrawal if injected .

Key Differences :

  • Abuse Potential: this compound alone lacks abuse-deterrent properties but may improve adherence due to prolonged efficacy.

Methadone

Mechanism : Full µ-opioid agonist with a half-life of 15–55 hours .

Advantages of this compound:

  • Safety : Lower risk of respiratory depression due to partial agonism.
  • Regulatory Flexibility: Methadone requires specialized clinics, whereas this compound could be prescribed in outpatient settings if approved .

Extended-Release Buprenorphine Formulations

Examples : Sublocade® (monthly injection) and Probuphine® (implant).

Comparison :

  • Duration: Sublocade® provides sustained release for 1–2 months , while this compound’s oral/sublingual use may offer comparable convenience without invasive administration.
  • Cost and Access : Deuterated formulations may face fewer logistical barriers than implants or injections .

Naltrexone

Mechanism : Pure opioid antagonist used for relapse prevention.

Contrast :

  • Indications: Naltrexone requires full detoxification, whereas this compound can be initiated during withdrawal .

Research Findings and Clinical Implications

  • Pharmacokinetic Modeling: Physiologically-based PK (PBPK) models predict that deuterium substitution in buprenorphine reduces peak-to-trough fluctuations, enhancing steady-state plasma levels .
  • Efficacy: Studies of buprenorphine show 40–60% retention in treatment programs at 6 months, with higher doses (16–24 mg/day) correlating with reduced illicit opioid use . This compound could amplify these outcomes through improved adherence.
  • Safety: Buprenorphine’s ceiling effect on respiratory depression remains advantageous over methadone; deuterated forms are unlikely to alter this property .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.